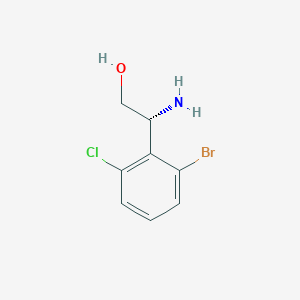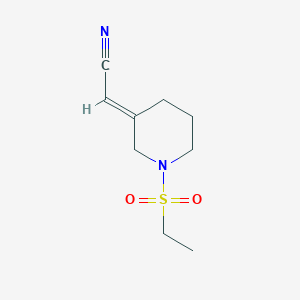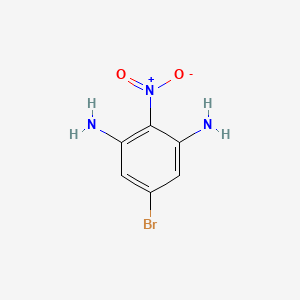
5-Bromo-2-nitrobenzene-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-nitrobenzene-1,3-diamine: is an organic compound with the molecular formula C6H6BrN3O2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a nitro group, and two amino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-nitrobenzene-1,3-diamine typically involves a multi-step process:
Nitration: The starting material, benzene, undergoes nitration to introduce the nitro group. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Amination: The nitro group is then reduced to an amino group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The amino groups in 5-Bromo-2-nitrobenzene-1,3-diamine can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-2-nitrobenzene-1,3-diamine is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. It is also used in the preparation of polymers and advanced materials .
Biology and Medicine: In biological research, this compound is used to study the effects of brominated and nitrated aromatic compounds on biological systems.
Industry: In the industrial sector, this compound is used in the manufacture of agrochemicals, electronic materials, and specialty chemicals. Its reactivity makes it a valuable building block for various industrial processes .
Mécanisme D'action
The mechanism of action of 5-Bromo-2-nitrobenzene-1,3-diamine involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine and nitro groups on the benzene ring influence the reactivity and orientation of the compound in these reactions. The amino groups can participate in hydrogen bonding and other interactions with biological molecules, affecting their function and activity .
Comparaison Avec Des Composés Similaires
2-Bromo-1,3-diaminobenzene: Similar structure but lacks the nitro group.
5-Nitro-2-aminobenzene-1,3-diamine: Similar structure but lacks the bromine atom.
4-Bromo-2-nitroaniline: Similar structure but with different substitution pattern.
Uniqueness: The combination of these functional groups makes it a versatile compound for various synthetic and industrial applications .
Propriétés
Formule moléculaire |
C6H6BrN3O2 |
|---|---|
Poids moléculaire |
232.03 g/mol |
Nom IUPAC |
5-bromo-2-nitrobenzene-1,3-diamine |
InChI |
InChI=1S/C6H6BrN3O2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H,8-9H2 |
Clé InChI |
BZYFEDNLPOUVBQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1N)[N+](=O)[O-])N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


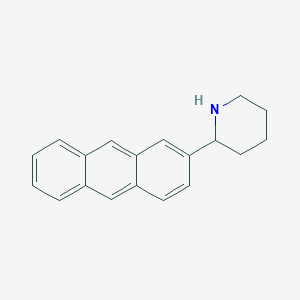
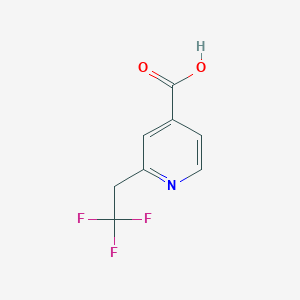
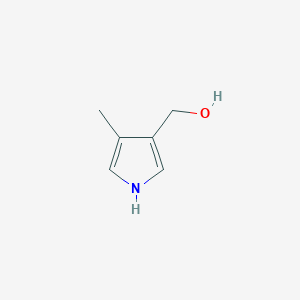
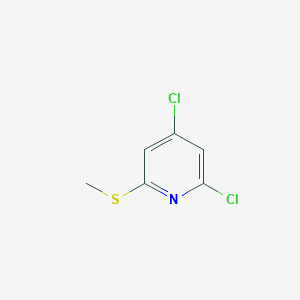
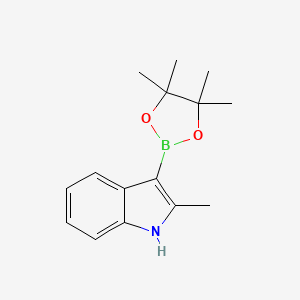
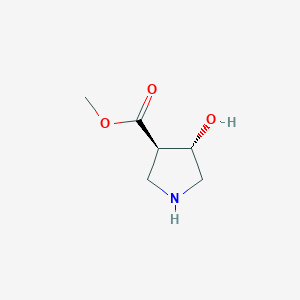
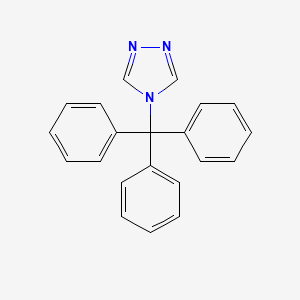
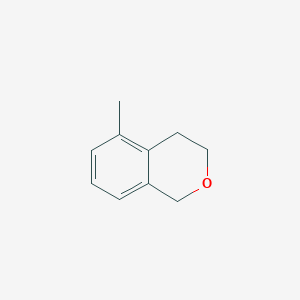
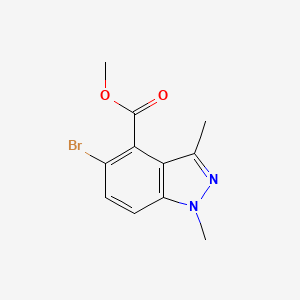
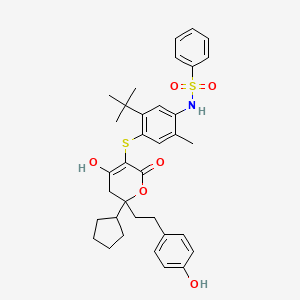
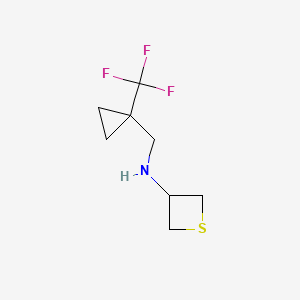
![Methyl amino(1,4-dioxaspiro[4.5]dec-8-yl)acetate](/img/structure/B13035701.png)
